molecular formula C8H10F2NOP B14017885 (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide

(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide

Cat. No.: B14017885
M. Wt: 205.14 g/mol
InChI Key: UVYZFGORXLNKJW-UHFFFAOYSA-N
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Description

(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H10F2NOP and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide typically involves the reaction of 2,4-difluoroaniline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and automation .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10F2NOP

Molecular Weight

205.14 g/mol

IUPAC Name

2-dimethylphosphoryl-3,5-difluoroaniline

InChI

InChI=1S/C8H10F2NOP/c1-13(2,12)8-6(10)3-5(9)4-7(8)11/h3-4H,11H2,1-2H3

InChI Key

UVYZFGORXLNKJW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=C(C=C1F)F)N

Origin of Product

United States

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